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Compound of Interest

Compound Name: 2,3-Difluoro-L-tyrosine

Cat. No.: B15495563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core spectroscopic properties of 2,3-
Difluoro-L-tyrosine, an unnatural amino acid of increasing interest in drug development and

protein engineering. Due to the limited availability of comprehensive spectroscopic data for this

specific isomer, this guide combines established data for the parent amino acid, L-tyrosine, with

expected spectral shifts and characteristics based on fluorine substitution patterns observed in

related aromatic compounds. This approach provides a robust predictive framework for

researchers working with 2,3-Difluoro-L-tyrosine.

Introduction to 2,3-Difluoro-L-tyrosine
2,3-Difluoro-L-tyrosine is a fluorinated analog of the natural amino acid L-tyrosine. The

introduction of fluorine atoms onto the phenyl ring can significantly alter the electronic and

steric properties of the molecule. These modifications can lead to enhanced protein stability,

altered enzymatic activity, and can serve as a sensitive probe for NMR spectroscopy and other

biophysical studies. Understanding the spectroscopic signature of this compound is crucial for

its effective application in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic parameters for L-tyrosine and the

anticipated values for 2,3-Difluoro-L-tyrosine. The data for the latter are estimations based on

the known effects of fluorine substitution on the aromatic ring.
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Table 1: UV-Vis Absorbance Data

Compound Solvent λmax (nm)
Molar Absorptivity
(ε) (M⁻¹cm⁻¹)

L-Tyrosine
0.1 M Phosphate

Buffer (pH 7)
274 1,405

2,3-Difluoro-L-tyrosine

(Predicted)

0.1 M Phosphate

Buffer (pH 7)
~270-275 ~1,400-1,600

Note: Fluorine substitution on the phenyl ring is expected to cause a slight hypsochromic (blue)

shift in the absorbance maximum.

Table 2: Fluorescence Spectroscopy Data

Compound Solvent
Excitation
λmax (nm)

Emission
λmax (nm)

Quantum Yield
(Φ)

L-Tyrosine
0.1 M Phosphate

Buffer (pH 7)
274 303 0.14

2,3-Difluoro-L-

tyrosine

(Predicted)

0.1 M Phosphate

Buffer (pH 7)
~270-275 ~300-305 ~0.1-0.2

Note: The fluorescence properties are anticipated to be similar to L-tyrosine, with minor shifts in

excitation and emission maxima corresponding to the altered absorbance.

Table 3: NMR Spectroscopy Data (¹H, ¹³C, ¹⁹F)
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Compound Nucleus Solvent
Chemical Shift
(δ) Range
(ppm)

Key
Characteristic
s

L-Tyrosine ¹H D₂O

Aromatic: 6.8-

7.2, Aliphatic:

2.8-4.0

Distinct aromatic

doublets and

aliphatic

multiplets.[1][2]

2,3-Difluoro-L-

tyrosine

(Predicted)

¹H D₂O

Aromatic: 6.9-

7.3, Aliphatic:

2.8-4.0

Aromatic signals

will show

complex splitting

due to H-F

coupling.

L-Tyrosine ¹³C D₂O

Aromatic: 116-

156, Aliphatic:

37-57, Carbonyl:

~174

Six aromatic

carbon signals.

[1]

2,3-Difluoro-L-

tyrosine

(Predicted)

¹³C D₂O

Aromatic: 110-

160, Aliphatic:

37-57, Carbonyl:

~174

Aromatic signals

will exhibit

splitting due to

C-F coupling.

Carbons directly

bonded to

fluorine will show

large one-bond

C-F coupling

constants.

2,3-Difluoro-L-

tyrosine

(Predicted)

¹⁹F D₂O -110 to -150 Two distinct

signals are

expected for the

two non-

equivalent

fluorine atoms,

with splitting

patterns

influenced by F-F
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and F-H

coupling.

Table 4: Mass Spectrometry Data

Compound Ionization Method
Molecular Weight
(Da)

Key Fragment Ions
(m/z) (Predicted)

L-Tyrosine ESI/MALDI 181.19
136 (loss of -COOH),

107 (benzylic cation)

2,3-Difluoro-L-tyrosine ESI/MALDI 217.17

172 (loss of -COOH),

143 (difluorobenzylic

cation)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 2,3-Difluoro-L-
tyrosine, based on standard methods for amino acid analysis.

UV-Vis Absorbance Spectroscopy
Sample Preparation: Prepare a stock solution of 2,3-Difluoro-L-tyrosine in 0.1 M phosphate

buffer (pH 7.0). From this, prepare a dilution to a final concentration of approximately 0.1-0.2

mM.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorbance spectrum from 200 to 400 nm. Use the 0.1 M

phosphate buffer as a blank reference.

Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar

absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the

concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy
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Sample Preparation: Prepare a dilute solution of 2,3-Difluoro-L-tyrosine (e.g., 10-20 µM) in

0.1 M phosphate buffer (pH 7.0) to avoid inner filter effects.

Instrumentation: Use a spectrofluorometer.

Data Acquisition:

Excitation Spectrum: Set the emission monochromator to the expected emission

maximum (~303 nm) and scan the excitation wavelengths from 240 to 290 nm.

Emission Spectrum: Set the excitation monochromator to the determined excitation

maximum (~274 nm) and scan the emission wavelengths from 280 to 400 nm.

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to

a standard of known quantum yield, such as L-tryptophan (Φ = 0.14 in water).

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Difluoro-L-tyrosine in 0.5-0.7

mL of deuterium oxide (D₂O). A small amount of a suitable internal standard (e.g., DSS or

TSP) can be added for chemical shift referencing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with

probes for ¹H, ¹³C, and ¹⁹F detection.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

2D NMR (Optional): COSY, HSQC, and HMBC experiments can be performed to aid in the

complete assignment of proton and carbon signals and to determine coupling constants.

Analysis: Process the spectra using appropriate software to determine chemical shifts (δ) in

ppm, coupling constants (J) in Hz, and integration values.
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Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 2,3-Difluoro-L-tyrosine (e.g., 10-100 µM)

in a suitable solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water

with 0.1% formic acid for ESI).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) source.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺. For fragmentation analysis, perform tandem mass spectrometry (MS/MS)

by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Analysis: Determine the accurate mass of the parent ion to confirm the elemental

composition. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental and

logical workflows relevant to the study of 2,3-Difluoro-L-tyrosine.
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Caption: General workflow for the spectroscopic analysis of 2,3-Difluoro-L-tyrosine.
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Caption: A logical workflow for the synthesis and purification of 2,3-Difluoro-L-tyrosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15495563?utm_src=pdf-body-img
https://www.benchchem.com/product/b15495563?utm_src=pdf-body
https://www.benchchem.com/product/b15495563?utm_src=pdf-body-img
https://www.benchchem.com/product/b15495563?utm_src=pdf-body
https://www.benchchem.com/product/b15495563?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. bmrb.io [bmrb.io]

2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Properties of 2,3-Difluoro-L-tyrosine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495563#spectroscopic-properties-of-2-3-difluoro-l-
tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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